molecular formula C16H20N4O5S3 B2517608 methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1235302-00-7

methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2517608
CAS RN: 1235302-00-7
M. Wt: 444.54
InChI Key: BGDNIFPVMWJJDO-UHFFFAOYSA-N
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Description

“Methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities, including antimicrobial and anticancer properties .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds . The exact synthesis process for this specific compound isn’t available in the retrieved data.

Mechanism of Action

Target of Action

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to inhibit key enzymes or disrupt essential processes in target organisms . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with the biochemical pathways essential for the survival or reproduction of bacteria

Pharmacokinetics

The lipophilicity of similar compounds has been determined using reversed-phase thin-layer chromatography , which could provide some insights into their absorption and distribution characteristics.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacterial cells, thereby inhibiting the spread of bacterial infections.

Future Directions

Thiadiazole derivatives, including this compound, are of interest in the development of new drugs due to their wide range of biological activities . Future research could focus on further elucidating the biological activities of this compound and developing it into a potential therapeutic agent.

properties

IUPAC Name

methyl 3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S3/c1-10-13(27-19-18-10)15(21)20-6-3-11(4-7-20)9-17-28(23,24)12-5-8-26-14(12)16(22)25-2/h5,8,11,17H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDNIFPVMWJJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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